

Roquefortine C Antibody Cross-Reactivity: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Roquefortine E

Cat. No.: B1233467

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For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate mycotoxin detection. This guide provides a detailed comparison of a monoclonal antibody-based immunoassay for Roquefortine C (ROQC) with alternative detection methods, supported by experimental data and protocols.

A highly sensitive monoclonal antibody (mAb 1135) for the detection of Roquefortine C has been developed and characterized, forming the basis of a competitive enzyme-linked immunosorbent assay (cELISA). This immunoassay offers a rapid and sensitive screening tool for ROQC in various matrices, including nut milks and canine serum.

Performance of Roquefortine C Monoclonal Antibody (mAb 1135)

The developed cELISA, utilizing mAb 1135, demonstrates high sensitivity for Roquefortine C. Key performance indicators are summarized below:

Parameter	Value	Reference
IC50	0.117 ng/mL	[1] [2]
Limit of Detection (LOD)	0.026 ng/mL	[1] [2]
Dynamic Range (IC20-IC80)	0.038 to 0.289 ng/mL	[1] [2]

While specific quantitative cross-reactivity data for mAb 1135 with a wide range of other mycotoxins is not detailed in the available literature, the development of a monoclonal antibody inherently aims for high specificity to its target antigen, in this case, Roquefortine C. The common co-occurrence of Roquefortine C with Penitrem A in cases of animal toxicosis suggests that the cross-reactivity with Penitrem A would be a critical parameter, though specific percentage cross-reactivity is not provided in the abstracts.[\[3\]](#)[\[4\]](#)

Comparison with Alternative Detection Methods

The primary alternative to immunoassay-based detection of Roquefortine C is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is considered the gold standard for mycotoxin analysis due to its high sensitivity, specificity, and ability to perform multi-mycotoxin analysis.

Feature	Competitive ELISA (cELISA)	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle	Antigen-antibody binding	Separation by chromatography, detection by mass-to-charge ratio
Sensitivity	High (ng/mL range)	Very High (pg/g to ng/g range) [5]
Specificity	High (dependent on antibody)	Very High
Throughput	High	Moderate to High
Cost	Relatively low	High (instrumentation and maintenance)
Expertise Required	Moderate	High
Application	Screening, routine monitoring	Confirmatory analysis, multi-mycotoxin analysis

Experimental Protocols

Competitive ELISA Protocol for Roquefortine C

This protocol is based on the methodology described for the characterization of mAb 1135.[\[2\]](#)

Materials:

- Roquefortine C standard
- Monoclonal antibody against Roquefortine C (mAb 1135)
- ROQC-protein conjugate (e.g., ROQC-HSA) for coating
- 96-well microtiter plates
- Coating buffer (e.g., 0.05 M sodium bicarbonate, pH 9.6)
- Blocking buffer (e.g., 1% BSA in PBS)
- Wash buffer (e.g., PBS with 0.05% Tween 20)
- Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2 M H₂SO₄)
- Plate reader

Procedure:

- Coating: Coat the wells of a 96-well microtiter plate with the ROQC-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
- Washing: Wash the plate three times with wash buffer.
- Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.

- **Competitive Reaction:** Add a mixture of the Roquefortine C standard (or sample) and the anti-ROQC monoclonal antibody to the wells. Incubate for 1-2 hours at room temperature.
- **Washing:** Wash the plate three times with wash buffer.
- **Secondary Antibody:** Add the enzyme-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
- **Washing:** Wash the plate five times with wash buffer.
- **Substrate Development:** Add the substrate solution to each well and incubate in the dark until a color develops.
- **Stopping the Reaction:** Add the stop solution to each well.
- **Measurement:** Read the absorbance at the appropriate wavelength using a plate reader. The concentration of Roquefortine C in the sample is inversely proportional to the signal intensity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Roquefortine C

This is a generalized protocol for the analysis of mycotoxins in food matrices.

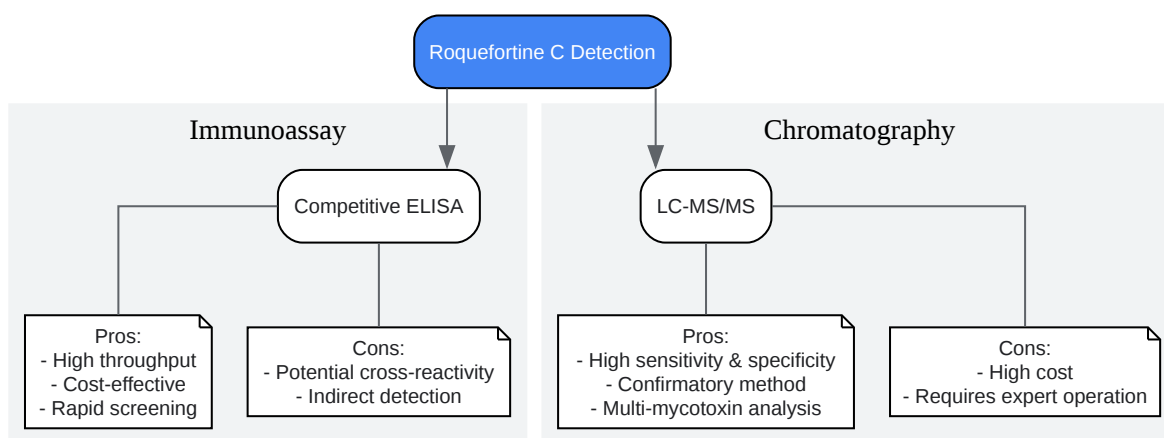
Materials:

- Roquefortine C standard
- LC-MS/MS system with a triple quadrupole mass spectrometer
- C18 analytical column
- Mobile phase (e.g., water and acetonitrile with formic acid)
- Extraction solvent (e.g., acetonitrile/water mixture)
- Sample clarification supplies (e.g., centrifuge, filters)

Procedure:

- **Sample Extraction:** Homogenize the sample and extract the mycotoxins using an appropriate solvent system.
- **Cleanup (if necessary):** Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.
- **LC Separation:** Inject the extracted sample onto the LC system. Separate the analytes on a C18 column using a gradient elution with the mobile phase.
- **MS/MS Detection:** Introduce the eluent into the mass spectrometer. Use electrospray ionization (ESI) in positive mode. Monitor for specific precursor-to-product ion transitions for Roquefortine C for quantification and confirmation.

Visualizing Methodologies and Concepts



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